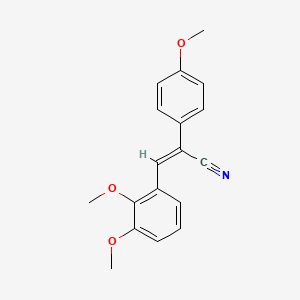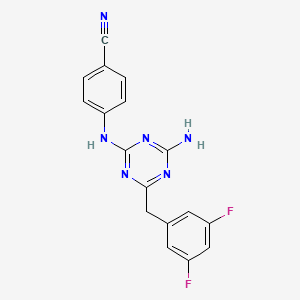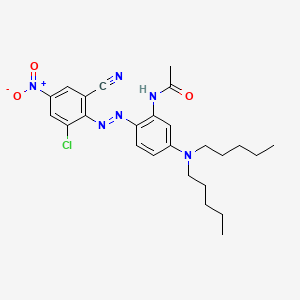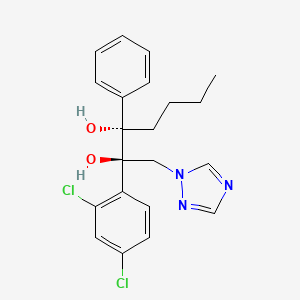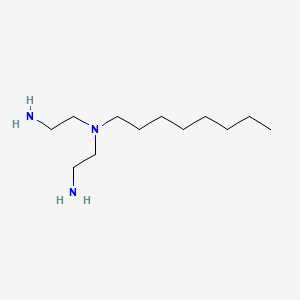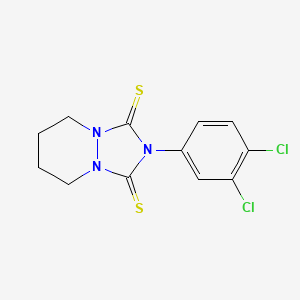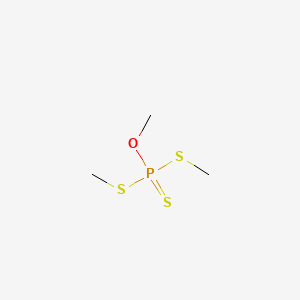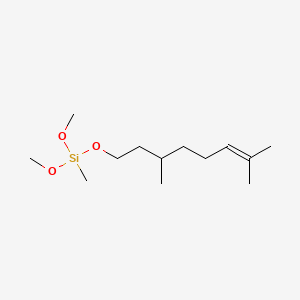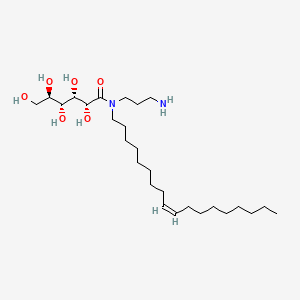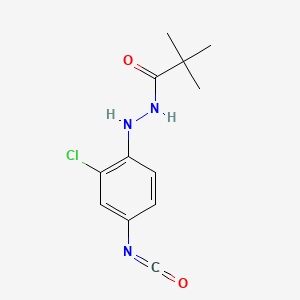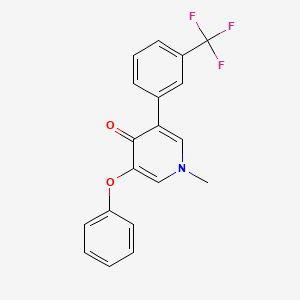
4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- is a synthetic organic compound that has garnered attention due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyridinone ring, which is substituted with a phenoxy group, a trifluoromethyl phenyl group, and a methyl group, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of a precursor compound, such as 3-phenoxybenzaldehyde, with the appropriate reagents under controlled conditions. The reaction typically involves the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes, beginning with the synthesis of intermediate compounds, followed by purification and further reactions to yield the final product. Industrial methods may also utilize catalysts and optimized reaction conditions to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: : Reduction reactions can be performed to modify the functional groups and the overall structure.
Substitution: : This compound can undergo substitution reactions, where one or more substituents on the pyridinone ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in the formation of simpler compounds with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: : This compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Researchers investigate its biological activity and potential as a lead compound for drug development.
Medicine: : It is explored for its pharmacological properties and potential therapeutic applications.
Industry: : It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- exerts its effects is subject to ongoing research. It is believed to interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. The trifluoromethyl group and phenoxy substituent may contribute to its binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
4(1H)-Pyridinone derivatives with different substituents on the phenyl or pyridinone ring.
3-phenoxybenzaldehyde-based compounds with variations in the functional groups.
Uniqueness
4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These features differentiate it from other pyridinone derivatives and contribute to its distinct biological and chemical behavior.
Propiedades
Número CAS |
67098-20-8 |
|---|---|
Fórmula molecular |
C19H14F3NO2 |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
1-methyl-3-phenoxy-5-[3-(trifluoromethyl)phenyl]pyridin-4-one |
InChI |
InChI=1S/C19H14F3NO2/c1-23-11-16(13-6-5-7-14(10-13)19(20,21)22)18(24)17(12-23)25-15-8-3-2-4-9-15/h2-12H,1H3 |
Clave InChI |
IFKAIWRSFKDBLQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)C(=C1)OC2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


